![molecular formula C19H21NO3 B4999445 phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate](/img/structure/B4999445.png)
phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate, also known as PPYMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPYMC is a carbamate derivative that exhibits unique properties, including anti-inflammatory and anti-tumor activities.
Mécanisme D'action
The mechanism of action of phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and anti-tumor activities in various in vitro and in vivo models. In animal studies, this compound has been shown to reduce inflammation and tumor growth without causing significant toxicity. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its low water solubility and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate. One area of research is the development of novel this compound derivatives with improved properties, such as increased water solubility and lower toxicity. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. This compound may also have potential applications in the field of nanotechnology, as a building block for the synthesis of novel nanomaterials with unique properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
This compound is a carbamate derivative that exhibits unique properties, including anti-inflammatory and anti-tumor activities. This compound has potential applications in various fields, including medicine, agriculture, and material science. This compound has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its low water solubility and potential toxicity at high doses. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Méthodes De Synthèse
Phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate is synthesized through a multi-step process that involves the reaction of 4-phenyltetrahydro-2H-pyran-4-methanol with phenyl chloroformate in the presence of a base. The resulting intermediate is then treated with methylamine to obtain this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
Phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, this compound has been tested as a plant growth regulator and insecticide. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(23-17-9-5-2-6-10-17)20-15-19(11-13-22-14-12-19)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPKPFDVSUPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethoxy-4-isopropyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4999364.png)
![4-(4-chloro-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4999399.png)
![N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycine](/img/structure/B4999406.png)
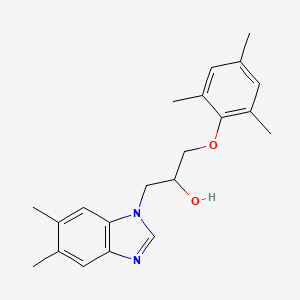
![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4999417.png)
![11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4999420.png)
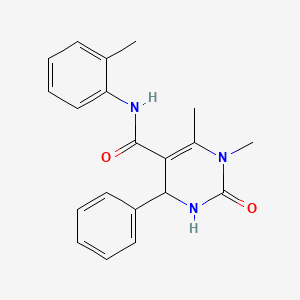
![5-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4999434.png)
![2-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4999440.png)
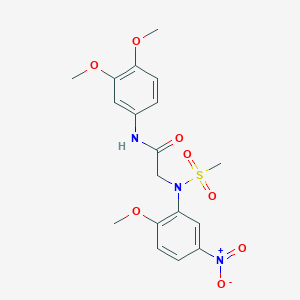
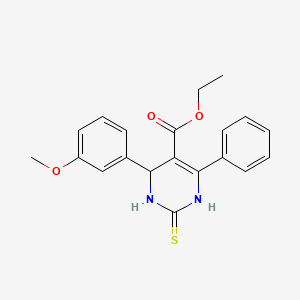
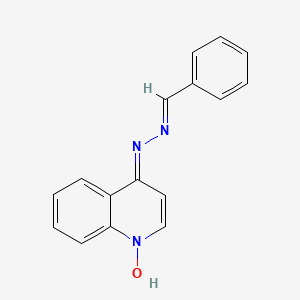
![ethyl 4-(2-phenylethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999477.png)
![1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4999481.png)